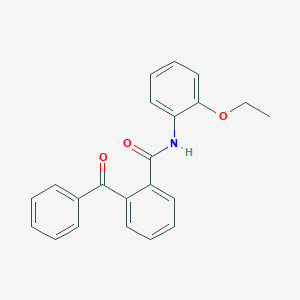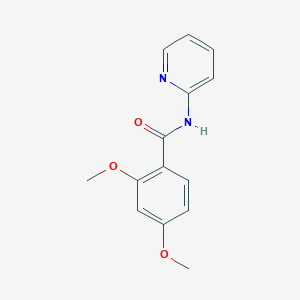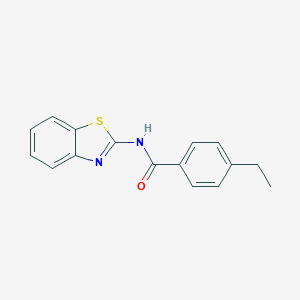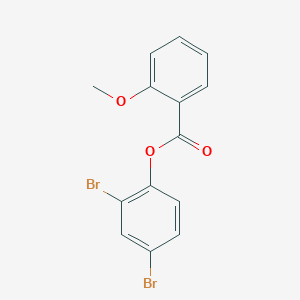![molecular formula C19H13ClF3NO2 B291329 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide, also known as TFN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFN is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 369.8 g/mol.
Wissenschaftliche Forschungsanwendungen
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has also been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel polymers and materials.
Wirkmechanismus
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has been shown to selectively inhibit COX-2, which is responsible for the production of prostaglandins that promote inflammation and pain. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of vascular tone and inflammation.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has been shown to have a low toxicity profile in animal studies, making it a potential candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has several advantages for use in lab experiments, including its low toxicity profile, high solubility in organic solvents, and ease of synthesis. However, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has some limitations, including its low water solubility and limited availability.
Zukünftige Richtungen
There are several future directions for the study of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide, including the development of new drugs for the treatment of inflammatory diseases, the synthesis of novel materials and polymers, and the study of the mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide. Further research is needed to fully understand the potential applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide in various fields and to develop new and improved methods for its synthesis and characterization.
Conclusion:
In conclusion, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities in animal models, making it a potential candidate for the development of new drugs for the treatment of inflammatory diseases. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide has also been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel polymers and materials. Further research is needed to fully understand the potential applications of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide in various fields and to develop new and improved methods for its synthesis and characterization.
Synthesemethoden
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 1-naphthol in the presence of acetic anhydride and triethylamine. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by column chromatography. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide can also be synthesized by using other methods, including palladium-catalyzed coupling reactions and Suzuki-Miyaura cross-coupling reactions.
Eigenschaften
Molekularformel |
C19H13ClF3NO2 |
|---|---|
Molekulargewicht |
379.8 g/mol |
IUPAC-Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H13ClF3NO2/c20-15-9-8-13(19(21,22)23)10-16(15)24-18(25)11-26-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,24,25) |
InChI-Schlüssel |
ZUKCELOPXKMAOK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



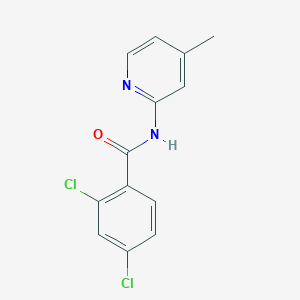

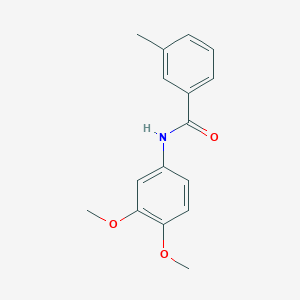
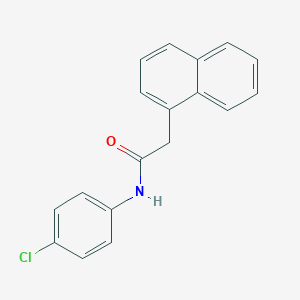
![N-(4-ethylphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291252.png)
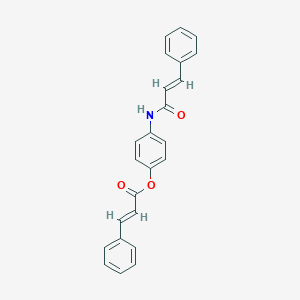

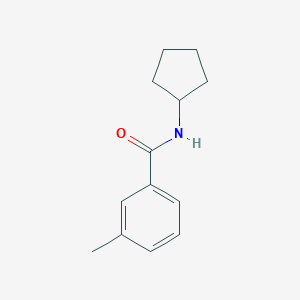

![N-(3-pyridinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291263.png)
